3-methylphenyl nicotinate

Description

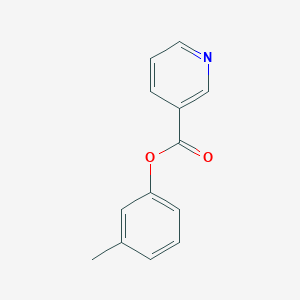

3-Methylphenyl nicotinate (C₁₃H₁₁NO₂) is an ester derivative of nicotinic acid (vitamin B3) and 3-methylphenol (meta-cresol). Structurally, it consists of a pyridine ring (nicotinate moiety) esterified with a 3-methylphenyl group.

Properties

CAS No. |

3468-50-6 |

|---|---|

Molecular Formula |

C13H11NO2 |

Molecular Weight |

213.23g/mol |

IUPAC Name |

(3-methylphenyl) pyridine-3-carboxylate |

InChI |

InChI=1S/C13H11NO2/c1-10-4-2-6-12(8-10)16-13(15)11-5-3-7-14-9-11/h2-9H,1H3 |

InChI Key |

BUSZXQBIIPQKMP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)OC(=O)C2=CN=CC=C2 |

Canonical SMILES |

CC1=CC(=CC=C1)OC(=O)C2=CN=CC=C2 |

solubility |

12.6 [ug/mL] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nicotinic acid, 3-methylphenyl ester typically involves the esterification of nicotinic acid with 3-methylphenol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or solid acid catalysts like MoO3/SiO2 . The reaction is usually carried out under reflux conditions with an excess of the alcohol (3-methylphenol) to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the esterification process can be optimized by using continuous flow reactors and solid acid catalysts to enhance the yield and purity of the product. The use of environmentally friendly catalysts and solvents is also a focus to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-methylphenyl nicotinate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield nicotinic acid and 3-methylphenol.

Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid derivative.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.

Major Products Formed:

Hydrolysis: Nicotinic acid and 3-methylphenol.

Oxidation: 3-carboxyphenyl nicotinate.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-methylphenyl nicotinate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Medicine: Explored for its potential use in treating cardiovascular diseases due to its lipid-lowering effects.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of nicotinic acid, 3-methylphenyl ester is not fully understood. it is believed to exert its effects through the modulation of lipid metabolism and anti-inflammatory pathways. The compound may interact with nicotinic acid receptors, leading to the release of prostaglandins and other signaling molecules that mediate its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Nicotinic acid esters vary in their alkyl/aryl substituents, which influence their physicochemical properties, stability, and biological activity. Below is a comparative analysis with structurally analogous compounds:

Structural and Functional Comparisons

Hydrolysis Kinetics and Stability

Human serum albumin (HSA) catalyzes the hydrolysis of nicotinate esters, with rates dependent on the ester group’s steric and electronic properties:

- Methyl nicotinate : Slow hydrolysis (half-life >95 hours) due to small ester group .

- 2-Butoxyethyl nicotinate : Rapid hydrolysis (half-life <15 minutes), attributed to the electron-withdrawing ether linkage .

- This compound (inferred): The bulky 3-methylphenyl group likely slows hydrolysis compared to methyl or ethyl esters, enhancing metabolic stability.

Critical Analysis of Evidence Limitations

The provided evidence lacks direct data on This compound , requiring extrapolation from analogs. Key gaps include:

No structural or synthetic data for this compound.

Limited comparative studies on aryl nicotinate esters’ hydrolysis kinetics or bioactivity.

Absence of pharmacological or toxicological profiles for this compound.

Q & A

Q. What are the established synthesis routes for nicotinate derivatives like 3-methylphenyl nicotinate, and how can their purity be validated?

Nicotinate derivatives are typically synthesized via esterification reactions between nicotinic acid and substituted phenols. For example, uranyl nicotinate synthesis involves refluxing nicotinic acid with uranyl nitrate hexahydrate in ethanol, followed by characterization using infrared (IR) spectroscopy to confirm ester bond formation and elemental analysis for stoichiometric validation . Purity can be assessed via high-performance liquid chromatography (HPLC) coupled with mass spectrometry to detect impurities (<1% threshold). Thermal gravimetric analysis (TGA) is recommended to evaluate thermal stability and decomposition profiles .

Q. How do monocarboxylate transporters (MCTs) influence the blood-retinal barrier (BRB) permeability of nicotinate derivatives?

MCTs mediate H+-dependent transport of nicotinate across the BRB. Experimental validation involves:

- RT-PCR analysis to confirm MCT1, MCT2, and MCT4 expression in retinal endothelial cells (e.g., TR-iBRB2 cells) .

- In vivo uptake assays using radiolabeled [³H]nicotinate, with competitive inhibition studies (e.g., salicylate at 20 mM) to confirm saturable transport .

- Comparative transport indices : Retinal uptake of nicotinate (69.6%) exceeds brain uptake (18.7%), highlighting BRB-specific MCT activity (Table 1) .

| Parameter | Retina | Brain |

|---|---|---|

| Uptake Index (%) | 69.6 | 18.7 |

| Inhibition by Salicylate | 67% | 22% |

Q. What analytical methods are optimal for studying nicotinate metabolism in lipid pathways?

Metabolomics workflows using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC-MS) are standard. For lipid metabolism studies:

- Pathway enrichment analysis via MetaboAnalyst 5.0 identifies nicotinate and nicotinamide metabolism as key pathways .

- Laser Doppler velocimetry (LDV) quantifies vasodilation as a pharmacodynamic marker for skin penetration kinetics of nicotinate esters .

Advanced Research Questions

Q. How do contradictions arise in experimental data on nicotinate’s role in NAD+ biosynthesis, and how can they be resolved?

Discrepancies often stem from:

- Species-specific enzyme activity : Nicotinate phosphoribosyltransferase (NaPRT) exhibits variability across organisms, affecting NAD+ synthesis rates .

- Solvent effects : Ethanol-water mixtures alter Cu²⁺-nicotinate complexation thermodynamics, impacting reaction enthalpy (ΔtrHr) .

Resolution : Use isotopic tracing (e.g., ¹³C-labeled nicotinate) to track NAD+ flux in controlled solvent systems and validate enzyme kinetics via Lineweaver-Burk plots .

Q. What molecular mechanisms link nicotinate derivatives to G-protein-coupled receptors (GPCRs) in disease models?

Nicotinate binds GPR109A, a GPCR implicated in anti-inflammatory and tumor-suppressive pathways. Key methodologies:

Q. How do metabolic perturbations in nicotinate pathways correlate with drug toxicity in preclinical models?

Computational models associate nicotinate metabolism with liver cirrhosis and fibrosis. Experimental validation includes:

- Side-effect profiling using DisGeNET overlays to map nicotinate-linked adverse events .

- NAD+ depletion assays in hepatocytes treated with NAMPT inhibitors (e.g., CHS-828 nicotinate), monitoring IC50 values via MTT assays .

Methodological Guidance for Contradictory Data

- Transport studies : Account for passive diffusion contributions by comparing MCT-knockdown vs. wild-type models .

- Enzyme kinetics : Normalize data to protein concentration (Bradford assay) and control for solvent polarity in thermodynamic studies .

- Metabolomics : Use pooled quality control (QC) samples to stabilize LC-MS data acquisition and filter artifacts via XCMS Online .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.